molecular formula C15H17N3O5S B2433365 methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoate CAS No. 1797720-67-2

methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoate

Cat. No.: B2433365
CAS No.: 1797720-67-2
M. Wt: 351.38
InChI Key: ZLPVTHXQSPZORE-UHFFFAOYSA-N
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Description

Methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a pyrazole ring substituted with a tetrahydrofuran moiety

Properties

IUPAC Name

methyl 4-[[1-(oxolan-3-yl)pyrazol-4-yl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-22-15(19)11-2-4-14(5-3-11)24(20,21)17-12-8-16-18(9-12)13-6-7-23-10-13/h2-5,8-9,13,17H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPVTHXQSPZORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydrofuran derivative.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the pyrazole derivative with sulfamoyl chloride in the presence of a base.

    Esterification: Finally, the benzoate ester is formed by reacting the sulfamoyl-pyrazole intermediate with methyl benzoate under esterification conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the ester group, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active site residues, while the pyrazole and tetrahydrofuran moieties can enhance binding affinity through hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)carbamoyl)benzoate: Similar structure but with a carbamoyl group instead of a sulfamoyl group.

    Methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)phenylacetate: Similar structure but with a phenylacetate ester instead of a benzoate ester.

Uniqueness

Methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoate is unique due to the combination of its sulfamoyl group and benzoate ester, which confer specific chemical and biological properties. The presence of the tetrahydrofuran moiety also enhances its solubility and stability, making it a valuable compound for various applications.

Biological Activity

Methyl 4-(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)sulfamoyl)benzoate is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H17N3O4S
  • Molecular Weight : 315.39 g/mol
  • CAS Number : 1798041-05-0

The presence of a tetrahydrofuran moiety and a pyrazole ring contributes to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazole Ring : The pyrazole is synthesized through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Tetrahydrofuran : A cyclization reaction involving diols or halohydrins introduces the tetrahydrofuran structure.
  • Coupling Reaction : The final step involves coupling with methyl 4-benzoyl chloride in the presence of a base, forming the desired sulfamoyl derivative.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its inhibitory effects on various cancer cell lines. Studies have shown that compounds with similar structures can inhibit key proteins involved in tumor growth, such as BRAF(V600E) and EGFR .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in several studies. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines, thus demonstrating potential for treating inflammatory diseases. For instance, compounds in this class have been shown to reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages .

Antimicrobial Activity

This compound has also been assessed for antimicrobial activity. Pyrazole derivatives often exhibit broad-spectrum antibacterial effects, which could be attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

Substituent Effect on Activity
Tetrahydrofuran moietyEnhances solubility and bioavailability
Pyrazole ringContributes to antitumor and anti-inflammatory effects
Sulfamoyl groupIncreases interaction with target proteins

Case Studies and Research Findings

Several studies have investigated the biological activity of related pyrazole compounds:

  • Antitumor Efficacy : A study demonstrated that pyrazole derivatives exhibited potent inhibition against cancer cell lines, including those resistant to conventional therapies .
  • Anti-inflammatory Mechanism : Research indicated that specific pyrazole compounds reduced TNF-alpha levels in inflammatory models, suggesting their potential as therapeutic agents for inflammatory diseases .
  • Antimicrobial Testing : In vitro assays showed that certain pyrazole derivatives effectively inhibited growth against various pathogens, indicating their potential as new antimicrobial agents .

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